molecular formula C7H9F2NO2 B13459062 3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol

3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol

Cat. No.: B13459062
M. Wt: 177.15 g/mol
InChI Key: RKVKXDSDQDJBCX-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is an organic compound that features a furan ring, an amino group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of furan derivatives with fluorinated reagents under controlled conditions. For example, the reaction of furan with difluoromethylamine in the presence of a catalyst can yield the desired compound . The reaction typically requires specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-based oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(furan-2-yl)propan-1-ol
  • 2,2-Difluoro-3-(furan-2-yl)propan-1-ol
  • 3-Amino-2,2-difluoropropan-1-ol

Uniqueness

3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is unique due to the combination of its amino group, fluorine atoms, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. The presence of fluorine atoms, in particular, can enhance the compound’s reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

IUPAC Name

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol

InChI

InChI=1S/C7H9F2NO2/c8-7(9,4-11)6(10)5-2-1-3-12-5/h1-3,6,11H,4,10H2

InChI Key

RKVKXDSDQDJBCX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C(CO)(F)F)N

Origin of Product

United States

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